3-Phenoxyphenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-Phenoxyphenylboronic acid involves the Suzuki-Miyaura coupling reaction, which is important for the synthesis of many inhibitors of serine proteases . This reaction involves the formation of a carbon-carbon bond by reacting with different aryl halides over a palladium catalyst . Another synthesis method involves reacting 3,5-dichloroisonicotinonitrile with 3-phenoxyphenylboronic acid in the presence of potassium phosphate and Pd(Ph3P)4 .Molecular Structure Analysis
The molecular structure of 3-Phenoxyphenylboronic acid has been analyzed using the DFT/B3LYP method with the 6-311++G(d,p) basis set . The geometry optimization was performed for the eight possible conformations of the molecule . According to the theoretical calculation results, the C3 conformation was found to be more stable than other conformations .Chemical Reactions Analysis
Phenylboronic acids, including 3-Phenoxyphenylboronic acid, are used as synthetic intermediates in organic synthesis . They are particularly important in the Suzuki-Miyaura reaction, which is used for the synthesis of many inhibitors of serine proteases .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Phenoxyphenylboronic acid include a melting point of 138-143℃ . The molecular formula is C12H11BO3 and the molecular weight is 214.02500 .Scientific Research Applications
1. Electrochemical Sensors
3-Phenoxyphenylboronic acid has been utilized in the development of electrochemical sensors. For instance, a study by Li et al. (2014) demonstrated the use of phenol and 3-hydroxyphenylboronic acid for the amplified detection of saccharides. This involved electrochemically co-polymerizing these substances on a glassy carbon electrode, which allowed for the sensitive detection of saccharides like fructose, mannose, and glucose (Li et al., 2014).
2. Polymer Synthesis
The compound is also significant in polymer synthesis. Trejo-Machin et al. (2017) explored phloretic acid, a phenolic compound, as a renewable building block in polymer chemistry, enhancing the reactivity of molecules towards benzoxazine ring formation, an alternative to phenol. This research opens new possibilities for using phenylboronic acid derivatives in the synthesis of materials with applications in various industries (Trejo-Machin et al., 2017).
3. Catalytic Activity
In the field of catalysis, 3-Phenoxyphenylboronic acid and its derivatives have been employed as catalysts. For example, research by Miura and Murakami (2005) on rhodium-catalyzed annulation reactions used 2-cyanophenylboronic acid, showcasing its role as a catalyst in synthesizing complex organic compounds like indenones or indanones (Miura & Murakami, 2005).
4. Antioxidant Research
Phenylboronic acids, including derivatives like 3-Phenoxyphenylboronic acid, have been studied for their antioxidant properties. Gülçin et al. (2010) investigated the radical scavenging and antioxidant activity of tannic acid, a polyphenolic compound. This research contributes to understanding the antioxidant potential of phenylboronic acid derivatives (Gülçin et al., 2010).
5. Synthetic Organic Chemistry
3-Phenoxyphenylboronic acid is also instrumental in synthetic organic chemistry. López-Ruiz et al. (2011) described a phenylboronic acid catalyzed, cyanide promoted synthesis of benzoxazoles, highlighting its utility in the synthesis of complex organic molecules (López-Ruiz et al., 2011).
Conclusion3-Phenoxyphenylboronic acid and its derivatives are versatile compounds with applications ranging from electrochemical sensing
Scientific Research Applications of 3-Phenoxyphenylboronic Acid
Electrochemical Sensing
3-Phenoxyphenylboronic acid plays a vital role in electrochemical sensing. Li et al. (2014) developed a redox-poly(phenol-co-3-hydroxyphenylboronic acid) by electrochemically co-polymerizing phenol and 3-hydroxyphenylboronic acid. This redox-polymer showed significant potential in detecting saccharides like fructose, mannose, and glucose, demonstrating its utility in sensitive electrochemical sensors (Li et al., 2014).
Polymer Synthesis
In polymer synthesis, 3-Phenoxyphenylboronic acid derivatives are used as building blocks. Trejo-Machin et al. (2017) explored phloretic acid, a naturally occurring phenolic compound, as a renewable alternative to phenol for the synthesis of benzoxazine polymers. This research provides insights into the use of phenylboronic acid derivatives in creating new materials suitable for a wide range of applications (Trejo-Machin et al., 2017).
Catalysis
3-Phenoxyphenylboronic acid derivatives are also important in catalysis. Miura and Murakami (2005) conducted a study where 2-cyanophenylboronic acid was used in rhodium-catalyzed annulation reactions. This research highlights the catalytic capabilities of phenylboronic acid derivatives in creating complex organic compounds (Miura & Murakami, 2005).
Safety And Hazards
The safety data sheet for 3-Phenoxyphenylboronic acid indicates that it is harmful if swallowed . It is recommended to wash thoroughly after handling and not to eat, drink, or smoke when using this product . In case of accidental ingestion, it is advised to call a poison center or doctor/physician .
Future Directions
While the future directions for 3-Phenoxyphenylboronic acid specifically are not mentioned in the retrieved papers, boronic acids in general are increasingly being utilized in diverse areas of research . This includes their interactions with diols and strong Lewis bases, which leads to their utility in various sensing applications . They are also being investigated for their potential applications in biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
properties
IUPAC Name |
(3-phenoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPQWMNOCSRRSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436018 | |
Record name | 3-Phenoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxyphenylboronic acid | |
CAS RN |
221006-66-2 | |
Record name | 3-Phenoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-phenoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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